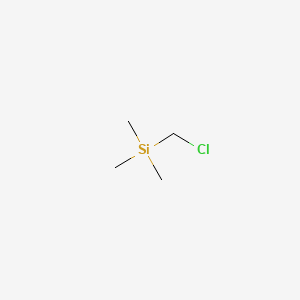

Chloromethyltrimethylsilane

Description

Properties

IUPAC Name |

chloromethyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11ClSi/c1-6(2,3)4-5/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCUOKHIVGWCTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062330 | |

| Record name | Silane, (chloromethyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2344-80-1 | |

| Record name | (Chloromethyl)trimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2344-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, (chloromethyl)trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002344801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (chloromethyl)trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, (chloromethyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethyltrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Chloromethyltrimethylsilane from Tetramethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of chloromethyltrimethylsilane from tetramethylsilane (B1202638) via free-radical chlorination. The document details the underlying reaction mechanism, presents various experimental protocols derived from scientific literature and patents, and offers a quantitative analysis of reaction parameters. Purification techniques and methods for product analysis are also discussed. This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development, providing the necessary information to safely and efficiently conduct this important transformation.

Introduction

This compound [(CH₃)₃SiCH₂Cl], a versatile organosilicon compound, serves as a crucial building block in a wide array of chemical syntheses. Its utility is particularly pronounced in the pharmaceutical industry and materials science, where it is employed for the introduction of the trimethylsilylmethyl group, a common protecting group and a precursor for various functionalizations.[1] The synthesis of this compound is most commonly achieved through the free-radical chlorination of tetramethylsilane [Si(CH₃)₄], a readily available and cost-effective starting material.[2] This process, typically initiated by ultraviolet (UV) light or chemical initiators, proceeds via a chain reaction mechanism to yield the desired monosubstituted product along with hydrogen chloride as a byproduct. Careful control of reaction conditions is paramount to maximize the yield of the target compound and minimize the formation of polychlorinated side products.

Reaction Mechanism: Free-Radical Chlorination

The synthesis of this compound from tetramethylsilane proceeds through a classic free-radical chain mechanism, which can be divided into three distinct stages: initiation, propagation, and termination.[3][4][5]

Initiation

The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•). This process requires an external energy source, typically UV light (hν) or heat.[6]

Cl₂ + hν → 2 Cl•

Propagation

The highly reactive chlorine radical then abstracts a hydrogen atom from a methyl group of tetramethylsilane, forming a stable hydrogen chloride (HCl) molecule and a trimethylsilylmethyl radical [(CH₃)₃SiCH₂•]. This is the rate-determining step of the propagation phase.

(CH₃)₄Si + Cl• → (CH₃)₃SiCH₂• + HCl

The newly formed trimethylsilylmethyl radical subsequently reacts with another molecule of chlorine, abstracting a chlorine atom to form the desired product, this compound, and regenerating a chlorine radical. This new chlorine radical can then participate in another propagation cycle, thus continuing the chain reaction.[7]

(CH₃)₃SiCH₂• + Cl₂ → (CH₃)₃SiCH₂Cl + Cl•

Termination

The chain reaction is terminated when two free radicals combine to form a stable, non-radical species. Several termination pathways are possible:

-

2 Cl• → Cl₂

-

2 (CH₃)₃SiCH₂• → (CH₃)₃SiCH₂CH₂Si(CH₃)₃

-

(CH₃)₃SiCH₂• + Cl• → (CH₃)₃SiCH₂Cl

Experimental Protocols

Several methods for the synthesis of this compound from tetramethylsilane have been reported, primarily focusing on gas-phase photochlorination. The following protocols are synthesized from patent literature and established laboratory practices.

Gas-Phase Photochlorination

This method involves the reaction of gaseous tetramethylsilane with chlorine gas under UV or visible light irradiation.[8]

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer.

-

UV lamp (e.g., 125W) or a high-intensity visible light source (e.g., 100W tungsten lamp).[8]

-

Gas flow controllers for chlorine and an optional inert gas (e.g., nitrogen).

-

Heating mantle.

-

Distillation apparatus for purification.

-

Tetramethylsilane (TMS).

-

Chlorine gas (Cl₂).

-

Nitrogen gas (N₂).

Procedure:

-

Set up the reaction apparatus in a well-ventilated fume hood.

-

Charge the three-necked flask with tetramethylsilane.

-

Purge the system with nitrogen gas to remove any oxygen.

-

Heat the tetramethylsilane to a gentle reflux to generate a vapor phase.

-

Position the UV or visible light source to irradiate the vapor phase in the flask and the lower part of the condenser.

-

Slowly introduce a controlled stream of chlorine gas, optionally diluted with nitrogen, into the vapor phase of the tetramethylsilane.

-

Monitor the reaction progress by observing the temperature of the reaction mixture and by periodic sampling and analysis (e.g., GC-MS).

-

Continue the reaction until the desired conversion of tetramethylsilane is achieved.

-

Stop the flow of chlorine and cool the reaction mixture to room temperature.

-

Purge the system with nitrogen to remove any unreacted chlorine and hydrogen chloride gas.

-

Purify the crude product by fractional distillation.

Quantitative Data

The following tables summarize the quantitative data reported for the gas-phase photochlorination of tetramethylsilane.

Table 1: Reaction Conditions for Gas-Phase Photochlorination [8]

| Parameter | Value |

| Reactants | Tetramethylsilane, Chlorine |

| Initiation | UV light or Visible light |

| Temperature | 25-32 °C (gas phase) |

| Reaction Time | 24-80 hours |

| Molar Ratio (TMS:Cl₂) | 1.5:1 to 8:1 |

| Inert Gas (optional) | Nitrogen (20-50% of gas mixture) |

Table 2: Reported Yields and Purity [8]

| Light Source | Inert Gas | Yield | Purity (by GC) |

| UV Lamp | None | 78% | ~95% |

| UV Lamp | Nitrogen (20-50%) | 85% | >99% |

| 100W Tungsten Lamp | None | 83% | >99% |

Byproducts and Purification

The primary byproducts of the free-radical chlorination of tetramethylsilane are polychlorinated silanes, including dithis compound [(CH₃)₃SiCHCl₂], trithis compound [(CH₃)₃SiCCl₃], and bis(trimethylsilyl)methane. The formation of these byproducts can be minimized by using a high molar ratio of tetramethylsilane to chlorine.[4]

Purification:

The most effective method for purifying this compound from the reaction mixture is fractional distillation .[6][9][10][11] Due to the differences in boiling points between the desired product and the starting material and byproducts, a well-controlled fractional distillation can yield high-purity this compound (>99%).[8]

Boiling Points:

-

Tetramethylsilane: 26.6 °C

-

This compound: 98-99 °C[8]

Product Analysis

The purity of the synthesized this compound and the composition of the reaction mixture can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS) .[3][12][13] This technique allows for the separation of the different components of the mixture and their identification based on their mass spectra. Quantitative analysis can be performed by integrating the peak areas of the components in the gas chromatogram.

Visualizations

Reaction Signaling Pathway

Caption: Free-radical chain mechanism for the synthesis of this compound.

Experimental Workflow

Caption: Workflow for the gas-phase photochlorination of tetramethylsilane.

References

- 1. Recent Applications of the (TMS)3SiH Radical-Based Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A simple and fast method for metabolomic analysis by gas liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. home.soka.ac.jp [home.soka.ac.jp]

- 7. youtube.com [youtube.com]

- 8. CN1095469C - Process and equipment for preparing chloromethyl trimethylsilane by gas-phase optical chlorinating reaction - Google Patents [patents.google.com]

- 9. Purification [chem.rochester.edu]

- 10. Virtual Labs [oc-amrt.vlabs.ac.in]

- 11. How To [chem.rochester.edu]

- 12. mdpi.com [mdpi.com]

- 13. thescipub.com [thescipub.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Chloromethyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyltrimethylsilane (CMTMS), with the CAS number 2344-80-1, is a versatile organosilicon compound extensively utilized in organic synthesis.[1][2] Its unique combination of a reactive chloromethyl group and a sterically demanding trimethylsilyl (B98337) moiety makes it a valuable reagent for the introduction of the trimethylsilylmethyl group, which can then be transformed into a variety of other functional groups.[3][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols and key reaction pathways, to support its effective use in research and development.

Physical Properties

This compound is a colorless, clear liquid with a pungent odor.[1][2] It is a volatile and flammable compound that is sensitive to moisture.[2][5] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C4H11ClSi | [1][6] |

| Molecular Weight | 122.67 g/mol | [1][6] |

| Appearance | Colorless, clear liquid | [1][4] |

| Odor | Pungent | [2] |

| Boiling Point | 98-99 °C (at 760 mmHg) | [1][6] |

| Density | 0.879 g/mL (at 25 °C) | [6] |

| Refractive Index (n20/D) | 1.418 | [1][6] |

| Vapor Pressure | ~25 mmHg (at 20 °C) | [6] |

| Flash Point | -2.8 °C (27 °F) | [1] |

| Solubility | Insoluble in water, soluble in organic solvents like benzene (B151609) and ether.[2] | [2] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the presence of the silicon-carbon and carbon-chlorine bonds. The electron-withdrawing nature of the chloromethyl group influences the reactivity of the silicon center.[3]

Key aspects of its chemical behavior include:

-

Nucleophilic Substitution: The chlorine atom can be readily displaced by a variety of nucleophiles, making it a useful reagent for introducing the trimethylsilylmethyl group.[3]

-

Reaction with Aldehydes and Ketones: It is a key reagent in the Peterson olefination reaction for the synthesis of alkenes.[4][7]

-

Moisture Sensitivity: this compound is sensitive to moisture and can hydrolyze to form trimethylsilylmethanol and hydrochloric acid.[2] It should be handled under anhydrous conditions.[3]

-

Stability: The compound is stable under normal shipping and handling conditions but may decompose if exposed to moist air or water.[2] It should be stored under an inert atmosphere, such as nitrogen.[2]

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, strong bases, and alcohols.[5]

-

Hazardous Decomposition Products: Upon combustion or decomposition, it may produce carbon monoxide, carbon dioxide, hydrogen chloride, and silicon dioxide.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques. A summary of the key spectroscopic data is provided in the tables below.

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.65 | s | 2H | -CH₂Cl |

| ~0.15 | s | 9H | -Si(CH₃)₃ |

Table 3: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~28 | -CH₂Cl |

| ~-2 | -Si(CH₃)₃ |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~2960 | C-H stretch (asymmetric in CH₃) | [8] |

| ~2900 | C-H stretch (symmetric in CH₃) | [8] |

| ~1250 | Si-CH₃ symmetric deformation | [8] |

| ~850 | Si-C stretch | [8] |

| ~700 | C-Cl stretch |

Table 5: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment | Reference(s) |

| 107 | High | [M-CH₃]⁺ | [3] |

| 73 | High | [Si(CH₃)₃]⁺ | [3] |

| 45 | Moderate | [Si(CH₃)H₂]⁺ | [3] |

Experimental Protocols

Determination of Physical Properties

5.1.1. Boiling Point Determination

The boiling point of this compound can be determined using a standard distillation apparatus under atmospheric pressure. The sample is heated in a distillation flask, and the temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point. Given its flammability, heating should be performed using a heating mantle and not an open flame.

5.1.2. Density Measurement

The density of liquid this compound can be measured using a pycnometer. The pycnometer is first weighed empty, then filled with the sample and weighed again. The volume of the pycnometer is determined by filling it with a liquid of known density, such as deionized water. The density of the sample is then calculated by dividing the mass of the sample by the volume of the pycnometer.

5.1.3. Refractive Index Measurement

The refractive index of this compound can be determined using an Abbe refractometer.[9] A few drops of the liquid are placed on the prism of the refractometer, and the instrument is adjusted to bring the dividing line between the light and dark fields into focus at the crosshairs. The refractive index is then read directly from the instrument's scale. The measurement is typically performed at a standard temperature, such as 20°C, using a sodium D-line light source (589 nm).[9]

Spectroscopic Analysis

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. For organosilicon compounds, specialized techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to enhance the signal of the low-natural-abundance ²⁹Si nucleus.[10]

5.2.2. Infrared (IR) Spectroscopy

The IR spectrum of liquid this compound can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A thin film of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly on the ATR crystal. The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).[11][12]

5.2.3. Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.[13]

Key Reaction Pathways and Mechanisms

This compound is a valuable precursor for the in-situ generation of the trimethylsilylmethyl Grignard or organolithium reagents, which are key intermediates in several important organic transformations.

Peterson Olefination

The Peterson olefination is a reaction that converts aldehydes and ketones into alkenes using an α-silyl carbanion.[7][14] The reaction proceeds through a β-hydroxysilane intermediate, which can then be eliminated under either acidic or basic conditions to yield the corresponding alkene.[7][15]

Caption: Generalized reaction scheme for the Peterson Olefination.

Wittig-type Reaction Analogue

While not a classic Wittig reaction involving a phosphorus ylide, this compound can be used to generate a silicon-based ylide analogue. This reagent can then react with carbonyl compounds in a manner analogous to the Wittig reaction to form alkenes.

Caption: Reaction pathway for a Wittig-type olefination using a silicon-based reagent.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.[16][17] It is a flammable liquid and vapor, and it can cause skin and eye irritation.[5][16] Inhalation of vapors may cause respiratory tract irritation.[5] It is crucial to work in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3] Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.[2][5]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the formation of carbon-carbon double bonds and the introduction of the trimethylsilylmethyl group. A thorough understanding of its physical and chemical properties, as well as its reactivity and handling requirements, is essential for its safe and effective use in the laboratory. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to facilitate their work with this important organosilicon compound.

References

- 1. This compound(2344-80-1) 13C NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Silane, (chloromethyl)trimethyl- | C4H11ClSi | CID 75361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chlorotrimethylsilane(75-77-4) 13C NMR [m.chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Silane, (chloromethyl)trimethyl- [webbook.nist.gov]

- 7. Peterson Olefination [organic-chemistry.org]

- 8. zmsilane.com [zmsilane.com]

- 9. emeraldcloudlab.com [emeraldcloudlab.com]

- 10. Silicon NMR on Spinsolve – Part 1 - Magritek [magritek.com]

- 11. pstc.org [pstc.org]

- 12. advancedscienti.com [advancedscienti.com]

- 13. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemistnotes.com [chemistnotes.com]

- 15. Peterson olefination - Wikipedia [en.wikipedia.org]

- 16. This compound(2344-80-1) 1H NMR spectrum [chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

In-Depth Technical Guide: Spectroscopic Data of 2-(4-Methylphenyl)oxirane (CAS 13107-39-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2-(4-Methylphenyl)oxirane, also known as p-methylstyrene oxide, with the CAS Registry Number 13107-39-6. It is important to note that the initially provided CAS number, 2344-80-1, corresponds to (Chloromethyl)trimethylsilane. This document focuses on 2-(4-Methylphenyl)oxirane, a compound of significant interest in synthetic chemistry and as a building block in pharmaceutical development.

This guide presents quantitative spectroscopic data in a clear, tabular format, details the experimental protocols for data acquisition, and includes a workflow diagram for spectroscopic analysis to aid researchers in their understanding and application of this compound.

Spectroscopic Data

The following tables summarize the key NMR and IR spectroscopic data for 2-(4-Methylphenyl)oxirane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2' and H-6' (Aromatic) | 7.18 | d | 8.0 |

| H-3' and H-5' (Aromatic) | 7.10 | d | 8.0 |

| H-2 (Oxirane) | 3.84 | dd | 2.5, 4.0 |

| H-3a (Oxirane) | 3.12 | dd | 4.0, 5.5 |

| H-3b (Oxirane) | 2.75 | dd | 2.5, 5.5 |

| -CH₃ (Methyl) | 2.32 | s | - |

¹³C NMR (Carbon NMR) Data

| Carbon Atom | Chemical Shift (δ) ppm |

| C-1' (Aromatic) | 137.8 |

| C-4' (Aromatic) | 135.2 |

| C-3' and C-5' (Aromatic) | 129.1 |

| C-2' and C-6' (Aromatic) | 125.5 |

| C-2 (Oxirane) | 52.4 |

| C-3 (Oxirane) | 51.0 |

| -CH₃ (Methyl) | 21.1 |

Infrared (IR) Spectroscopy

The following table lists the characteristic infrared absorption bands for 2-(4-Methylphenyl)oxirane.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3030 | Medium | Aromatic C-H Stretch |

| 2920 | Medium | Aliphatic C-H Stretch |

| 1615 | Medium | Aromatic C=C Stretch |

| 1515 | Strong | Aromatic C=C Stretch |

| 1250 | Strong | C-O-C Asymmetric Stretch (Oxirane Ring) |

| 910 | Strong | C-O-C Symmetric Stretch (Oxirane Ring) |

| 815 | Strong | p-Disubstituted Benzene C-H Bend |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy Protocol

Sample Preparation:

-

A sample of approximately 5-10 mg of 2-(4-Methylphenyl)oxirane is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

The solution is transferred to a standard 5 mm NMR tube.

-

The NMR tube is capped and carefully inverted several times to ensure a homogenous solution.

Data Acquisition:

-

The NMR spectra are acquired on a Bruker Avance 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

-

For ¹H NMR, the following parameters are typically used:

-

Number of scans: 16

-

Acquisition time: 4 seconds

-

Relaxation delay: 1 second

-

Pulse width: 90°

-

Spectral width: 16 ppm

-

-

For ¹³C NMR, the following parameters are typically used:

-

Number of scans: 1024

-

Acquisition time: 1.5 seconds

-

Relaxation delay: 2 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 240 ppm

-

-

Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy Protocol

Sample Preparation (Neat Liquid):

-

A drop of neat 2-(4-Methylphenyl)oxirane is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Alternatively, for transmission IR, a drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor II.

-

A background spectrum of the empty ATR crystal or clean salt plates is collected first.

-

The sample spectrum is then collected over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

The final spectrum is presented in terms of transmittance or absorbance.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 2-(4-Methylphenyl)oxirane.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Key Differences Between Chloromethyltrimethylsilane and Other Chlorosilanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorosilanes are a versatile class of reagents fundamental to modern organic and medicinal chemistry. Their utility spans from protecting group chemistry to the synthesis of complex active pharmaceutical ingredients (APIs). Among these, chloromethyltrimethylsilane ((CM)TMS) possesses unique reactivity due to its α-chloroalkyl functionality, distinguishing it from other common chlorosilanes such as trimethylchlorosilane (TMSCl), dimethyldichlorosilane, and methyltrichlorosilane. This guide provides a comprehensive technical overview of the key differences in chemical properties, reactivity, and applications between this compound and other chlorosilanes, with a focus on their relevance to drug discovery and development. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in the effective application of these powerful synthetic tools.

Introduction: A Comparative Overview of Chlorosilane Reactivity

Chlorosilanes are characterized by the presence of at least one silicon-chlorine bond, which is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of their utility as silylating agents, intermediates for silicone polymers, and precursors in a myriad of organic transformations.[1] The primary distinction between this compound and other simple chlorosilanes lies in the nature of the reactive site. In compounds like trimethylchlorosilane, the electrophilic center is the silicon atom. In contrast, this compound features a reactive carbon-chlorine bond, making it a valuable reagent for introducing a trimethylsilylmethyl group via nucleophilic substitution.[2]

The reactivity of chlorosilanes is significantly influenced by the number of chlorine atoms and the nature of the organic substituents attached to the silicon atom. Generally, an increase in the number of chlorine atoms enhances the electrophilicity of the silicon center, leading to increased reactivity in hydrolysis and other nucleophilic substitution reactions.[3] Conversely, bulky organic substituents can sterically hinder the approach of nucleophiles, thereby decreasing the reaction rate.[4]

Quantitative Comparison of Physicochemical Properties

For the successful design and execution of synthetic routes, a thorough understanding of the physical properties of the reagents is paramount. The following table summarizes key physicochemical data for this compound and a selection of other commonly used chlorosilanes.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n20/D) |

| This compound | C4H11ClSi | 122.67 | 98-99[2] | 0.879[5] | 1.418[5] |

| Trimethylchlorosilane | C3H9ClSi | 108.64 | 57 | 0.856 | 1.388 |

| Dimethyldichlorosilane | C2H6Cl2Si | 129.06 | 70 | 1.06 | 1.401 |

| Methyltrichlorosilane | CH3Cl3Si | 149.48 | 66 | 1.27 | 1.411 |

| tert-Butyldimethylchlorosilane | C6H15ClSi | 150.72 | 125 | 0.837 | 1.460 |

| Triethylchlorosilane | C6H15ClSi | 150.72 | 144 | 0.897 | 1.430 |

Comparative Reactivity and Mechanistic Pathways

Hydrolytic Stability

A critical difference among chlorosilanes is their reactivity towards water. The hydrolysis of chlorosilanes proceeds rapidly to form silanols, which can then condense to form siloxanes, with the concomitant release of hydrochloric acid.[6] The rate of hydrolysis is highly dependent on the substitution at the silicon center.

| Chlorosilane | Relative Rate of Hydrolysis | Key Factors |

| Methyltrichlorosilane | Very Fast | High number of reactive Si-Cl bonds. |

| Dimethyldichlorosilane | Fast | Two reactive Si-Cl bonds. |

| Trimethylchlorosilane | Moderate | One reactive Si-Cl bond. |

| tert-Butyldimethylchlorosilane | Slow | Steric hindrance from the tert-butyl group. |

| This compound | Generally stable to hydrolysis under neutral conditions | The Si-C bond is stable to hydrolysis. The C-Cl bond is the primary reactive site for nucleophilic attack. |

Nucleophilic Substitution at Silicon vs. Carbon

The fundamental difference in reactivity between this compound and other chlorosilanes is the site of nucleophilic attack.

-

Other Chlorosilanes (e.g., TMSCl): Nucleophiles attack the electrophilic silicon atom, displacing the chloride ion. This is the basis of their widespread use as silylating agents for protecting alcohols, amines, and other functional groups.[4]

-

This compound: Nucleophilic attack occurs at the carbon atom of the chloromethyl group in an SN2 fashion.[2] This allows for the introduction of the CH2Si(CH3)3 moiety.

Applications in Drug Discovery and Development

The unique reactivity profile of this compound makes it a valuable tool in pharmaceutical research and development.

Role in the Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound serves as a key building block in the synthesis of several APIs.

-

Simeconazole: This antifungal agent's synthesis utilizes this compound as a crucial intermediate.[7]

-

Aripiprazole: While various synthetic routes exist for the atypical antipsychotic aripiprazole, the introduction of side chains can be accomplished using reagents derived from chlorosilanes.

Bioisosteric Replacement Strategies

Bioisosteric replacement, the substitution of an atom or group of atoms with another that has similar physical or chemical properties, is a powerful strategy in drug design to modulate a compound's pharmacokinetic and pharmacodynamic properties.[8] The replacement of a carbon atom with a silicon atom (sila-substitution) can lead to improved metabolic stability, enhanced potency, and altered selectivity.[9] Chlorosilanes are key reagents for introducing silicon-containing moieties into drug candidates.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key reactions involving this compound and other chlorosilanes.

General Procedure for Silylation of a Primary Alcohol using Trimethylchlorosilane

This protocol describes the protection of a primary alcohol as a trimethylsilyl (B98337) (TMS) ether.[10]

Materials:

-

Primary alcohol

-

Trimethylchlorosilane (TMSCl)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of the primary alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add imidazole (2.2 eq).

-

Cool the mixture to 0 °C using an ice bath.

-

Add TMSCl (1.1 eq) dropwise to the cooled solution. A white precipitate will form.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude TMS-protected alcohol, which can be purified by flash column chromatography if necessary.

In-situ Grignard Reagent Formation and Peterson Olefination using this compound

This protocol describes the synthesis of a vinylarene via a continuous-flow Grignard reagent formation and subsequent Peterson olefination.[6]

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Aromatic aldehyde

-

Aqueous hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation (Continuous Flow):

-

Pack a glass column reactor with activated magnesium turnings.

-

Pass a 1.0 M solution of this compound in anhydrous THF through the column at an elevated temperature (e.g., 100 °C) with a defined residence time (e.g., ~28 minutes) to generate the Grignard reagent, trimethylsilylmethylmagnesium chloride.[6]

-

-

Peterson Olefination:

-

The effluent from the Grignard reactor is mixed with a solution of the aromatic aldehyde (1.0 eq) in anhydrous THF via a T-piece.

-

The reaction mixture is then passed through a heated coil reactor to ensure complete reaction.

-

-

Work-up and Purification:

-

The reaction mixture is quenched by the addition of 1 M aqueous HCl.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the desired vinylarene.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Chlorosilanes

The analysis of reactive chlorosilanes by GC-MS requires careful consideration of the analytical conditions to prevent hydrolysis and ensure accurate quantification.[11]

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer (MS).

-

Column: A non-polar or semi-polar capillary column is typically used. For reactive chlorosilanes, a column with a trifluoropropylmethyl polysiloxane phase (e.g., RTX-200) can be advantageous.

-

Injector: Maintained at a temperature sufficient to vaporize the sample without causing degradation (e.g., 110-150 °C).

-

Oven Program: A temperature program is developed to achieve separation of the chlorosilanes of interest (e.g., start at 60 °C, ramp to 250 °C).

-

Detector: A mass spectrometer provides identification based on mass spectra, while an FID can be used for quantification.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Sample Preparation: Samples must be handled under anhydrous conditions. Dilution is performed in a dry, aprotic solvent (e.g., hexane (B92381) or toluene). Derivatization to more stable silyl (B83357) ethers may be necessary for certain analyses.

Conclusion

This compound distinguishes itself from other common chlorosilanes through its unique reactivity profile, centered on the nucleophilic substitution at the α-carbon rather than the silicon atom. This fundamental difference opens up distinct synthetic possibilities, particularly in the construction of carbon-carbon bonds and the introduction of the trimethylsilylmethyl moiety. For researchers in drug discovery and development, a clear understanding of these differences is crucial for the strategic design of synthetic routes, the implementation of bioisosteric replacement strategies, and the development of robust analytical methods. The data and protocols presented in this guide offer a solid foundation for the effective and innovative application of this compound and other chlorosilanes in the pursuit of new therapeutic agents.

References

- 1. Peterson Olefination [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. (Chloromethyl)trimethylsilane 98 2344-80-1 [sigmaaldrich.com]

- 6. Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Chloromethyltrimethylsilane in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for the use of chloromethyltrimethylsilane in a laboratory setting. The information is compiled to ensure the safety of personnel and the integrity of research when working with this reactive organosilicon compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1][2] It is a highly flammable and moisture-sensitive compound that requires careful handling.[1][3] The following tables summarize its key physical and chemical properties.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C4H11ClSi | [1][4] |

| Molecular Weight | 122.67 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Pungent | [1] |

| Boiling Point | 98-99 °C | [6] |

| Melting Point | <0°C | [4] |

| Flash Point | -4 °C (24.8 °F) - closed cup | |

| Density | 0.879 g/mL at 25 °C | |

| Vapor Pressure | 50.6 mmHg at 25°C | [1][4] |

| Solubility | Insoluble in water; soluble in organic solvents like benzene (B151609) and ether. | [1] |

Table 2: Chemical Safety and Hazard Information

| Hazard Classification | Description | Reference |

| Flammable Liquid | Category 2 | [7][8] |

| Acute Toxicity (Oral) | Category 4 | [7] |

| Acute Toxicity (Inhalation) | Category 4 | [7] |

| Acute Toxicity (Dermal) | Category 4 | [7] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | [7][9] |

| Eye Damage/Irritation | Causes serious eye damage. | [7] |

| Specific Target Organ Toxicity | May cause respiratory irritation. | [8] |

Hazard Identification and First Aid

This compound is classified as a hazardous substance. It is highly flammable, corrosive, and reacts violently with water.[7][9] Inhalation, ingestion, or skin contact can be harmful.[7]

Emergency First Aid Procedures:

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7] Seek immediate medical attention.[10]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[7][9] Seek immediate medical attention.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting.[9] Rinse mouth. Seek immediate medical attention.[7]

Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE and engineering controls are mandatory when handling this compound to minimize exposure.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood with an average face velocity of 100-120 feet per minute.[3] Ensure that eyewash stations and safety showers are readily accessible.[3][9] Use explosion-proof electrical and lighting equipment.[8]

-

Personal Protective Equipment:

Safe Handling and Storage

Handling:

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[1]

-

Keep away from heat, sparks, open flames, and other ignition sources.[7]

-

Use non-sparking tools.[10]

-

Ground and bond containers when transferring material to prevent static discharge.[8][9]

-

Avoid breathing vapors or mist.[10]

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible substances.[1]

-

Keep containers tightly closed.[1]

-

The recommended storage temperature is between 2-8°C.[3]

Spill and Emergency Procedures

In the event of a spill, evacuate the area immediately.[3] Remove all sources of ignition.[9]

Small Spills:

-

Absorb the spill with an inert, dry material such as sand, vermiculite, or earth.[3][9]

-

Do not use water.[9]

-

Place the absorbed material into a suitable, tightly sealed container for disposal.[9]

-

Ventilate the area and wash the spill site after the material has been picked up.

Large Spills:

-

Evacuate personnel from the affected area.

-

Notify the appropriate emergency response team.[3]

-

Contain the spill if it can be done without risk.

-

Follow the same cleanup procedures as for a small spill, using appropriate PPE.

Chemical Incompatibility

This compound is incompatible with several classes of chemicals. Contact with these substances can lead to violent reactions, the release of toxic gases, or fire.

-

Water/Moisture: Reacts violently to produce hydrochloric acid.[1][3]

-

Strong Oxidizing Agents: Can cause fire or explosion.[1]

-

Strong Bases: Reacts vigorously.[1]

-

Alcohols and Amines: Reacts to release heat and potentially hazardous byproducts.[3]

Visualizations

Experimental Workflow: Handling a this compound Spill

Caption: Workflow for responding to a this compound spill.

Logical Relationship: Chemical Incompatibility of this compound

Caption: Incompatible materials and resulting hazards with this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. CAS 2344-80-1: (Chloromethyl)trimethylsilane | CymitQuimica [cymitquimica.com]

- 3. zmsilane.com [zmsilane.com]

- 4. (Chloromethyl)trimethylsilane | CAS#:2344-80-1 | Chemsrc [chemsrc.com]

- 5. labproinc.com [labproinc.com]

- 6. This compound | 2344-80-1 [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. gelest.com [gelest.com]

A Technical Guide to Commercial-Grade Chloromethyltrimethylsilane: Sourcing, Purity, and Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyltrimethylsilane (CMTMS), with the CAS number 2344-80-1, is a versatile organosilicon compound extensively utilized in organic synthesis. Its bifunctional nature, possessing both a reactive chloromethyl group and a stable trimethylsilyl (B98337) moiety, makes it a valuable reagent for the introduction of the trimethylsilylmethyl group in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The purity of CMTMS is paramount, as contaminants can lead to undesirable side reactions, reduced yields, and compromised product quality. This technical guide provides an in-depth overview of the commercial sources, available purity grades, and detailed analytical methodologies for the quality assessment of this compound.

Commercial Sources and Purity Grades

This compound is readily available from a variety of chemical suppliers. The purity of commercially available CMTMS typically ranges from 97% to over 99%. The most common analytical technique cited by suppliers for purity assessment is gas chromatography (GC).

Below is a summary of representative commercial suppliers and their offered purity grades for this compound:

| Supplier | Purity Grade(s) | Analytical Method |

| Tokyo Chemical Industry (TCI) | >98.0% | GC |

| Thermo Scientific Chemicals | 98% | GC |

| Meryer (Shanghai) Chemical Technology Co., Ltd. | 97% | Not specified |

| Anhui Enbang Biological Technology Co., Ltd. | 99% | Not specified |

| Hebei Chuanghai Biotechnology Co., Ltd. | 99% | Not specified |

| Hubei Changfu Chemical Co., Ltd. | 96%, 97.0% | Not specified |

It is crucial for researchers to consult the certificate of analysis (CoA) provided by the supplier for lot-specific purity data and information on identified impurities. Common impurities in commercial this compound can include starting materials, byproducts from synthesis, and degradation products. These may include chlorotrimethylsilane, methoxytrimethylsilane, and tetramethylsilane (B1202638) derivatives.[2] Hydrolysis products can also be present, particularly if the material has been improperly handled or stored, as it is moisture-sensitive.[2]

Analytical Protocols for Purity Determination

A comprehensive quality assessment of this compound involves a combination of chromatographic and spectroscopic techniques to determine the purity and identify any potential impurities.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography with flame ionization detection (GC-FID) is the industry standard for quantifying the purity of volatile compounds like this compound.

Experimental Protocol: GC-FID Analysis

This protocol is designed for the quantification of this compound and the detection of volatile organic impurities.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 100:1) to prevent column overload.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

Detector Temperature: 300 °C.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1% v/v) in a dry, inert solvent such as anhydrous hexane (B92381) or dichloromethane.

-

Injection Volume: 1 µL.

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of CMTMS peak / Total area of all peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for the separation and identification of unknown impurities. The mass spectrometer provides fragmentation patterns that can be used to elucidate the structure of co-eluting compounds.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column and GC Conditions: Same as for GC-FID analysis.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-300.

-

Data Analysis: The mass spectrum of each impurity peak can be compared against a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification. The fragmentation pattern can also be manually interpreted to propose structures for unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Verification

¹H and ¹³C NMR spectroscopy are invaluable tools for confirming the structure of this compound and can also be used for quantitative analysis (qNMR) to determine absolute purity against a certified internal standard.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆). The solvent should be dry.

-

Sample Preparation: Prepare a solution of approximately 10-20 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard (for qNMR): A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene (B48636) or maleic anhydride).

-

¹H NMR Data Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Expected chemical shifts (in CDCl₃):

-

~0.1 ppm (singlet, 9H, Si-(CH₃)₃)

-

~2.6 ppm (singlet, 2H, -CH₂Cl)

-

-

-

¹³C NMR Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected chemical shifts (in CDCl₃):

-

~-2.0 ppm (Si-(CH₃)₃)

-

~27.0 ppm (-CH₂Cl)

-

-

-

Data Analysis:

-

Structural Confirmation: Verify the presence of the expected signals and their multiplicities.

-

Purity by ¹H NMR: Integrate the signals corresponding to this compound and any identified impurities. The relative molar ratio can be determined from the integral values.

-

Quantitative NMR (qNMR): The absolute purity can be calculated by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard of known concentration.

-

Logical Workflow for Quality Assessment of this compound

The following diagram illustrates a logical workflow for the sourcing and quality assessment of this compound, from supplier selection to final analytical approval for use in research and development.

Caption: Sourcing and Quality Assessment Workflow.

Conclusion

For researchers, scientists, and drug development professionals, ensuring the quality of starting materials like this compound is a critical first step towards reliable and reproducible experimental outcomes. This guide provides a framework for sourcing high-purity CMTMS and outlines detailed analytical protocols for its comprehensive quality assessment. By implementing a robust analytical workflow, laboratories can confidently utilize this important reagent in their synthetic endeavors.

References

An In-Depth Technical Guide to the Stability and Storage of Chloromethyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and optimal storage conditions for chloromethyltrimethylsilane (CMTMS), a versatile reagent widely used in organic synthesis. Due to its reactive nature, understanding its stability profile is critical for ensuring experimental reproducibility, maintaining reagent purity, and ensuring laboratory safety. This document outlines the key factors influencing the stability of CMTMS, recommended storage and handling procedures, and methodologies for assessing its degradation.

Physicochemical Properties and Intrinsic Stability

This compound is a colorless liquid that is stable under anhydrous conditions.[1] However, its reactivity, particularly its sensitivity to moisture, is a primary determinant of its stability. The presence of the silicon-chlorine bond makes the molecule susceptible to nucleophilic attack, with water being a common reactant.

Key Factors Influencing Stability

The stability of this compound is primarily affected by moisture, temperature, and the presence of incompatible materials.

Moisture and Hydrolysis

The most significant factor affecting the stability of this compound is its high sensitivity to moisture. It readily undergoes hydrolysis in the presence of water to produce trimethylsilanol (B90980) and corrosive hydrogen chloride (HCl) gas.[1] This reaction is typically rapid and exothermic.

The overall hydrolysis reaction can be represented as follows:

(CH₃)₃SiCH₂Cl + H₂O → (CH₃)₃SiCH₂OH + HCl

The trimethylsilanol produced can then self-condense to form hexamethyldisiloxane:

2 (CH₃)₃SiCH₂OH → (CH₃)₃SiCH₂OSiCH₂(CH₃)₃ + H₂O

The formation of HCl is a major concern as it can catalyze further degradation and corrode storage containers and equipment.

Caption: Hydrolysis pathway of this compound.

Temperature

Elevated temperatures can accelerate the degradation of this compound, particularly in the presence of moisture. While stable at ambient temperatures under dry conditions, higher temperatures increase the rate of hydrolysis and can promote other decomposition pathways. For long-term storage, refrigeration is recommended to maintain chemical integrity.[1]

Incompatible Materials

This compound is incompatible with strong oxidizing agents, strong bases, alcohols, and amines.[2] Contact with these substances can lead to vigorous and potentially hazardous reactions.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of this compound, the following storage and handling conditions are recommended.

Table 1: Recommended Storage and Handling Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[1] | To minimize degradation and maintain chemical integrity. |

| Atmosphere | Inert gas (Nitrogen or Argon) blanket[1] | To exclude atmospheric moisture and prevent hydrolysis. |

| Humidity | Relative humidity < 10%[1] | To prevent moisture-induced hydrolysis. |

| Container | Tightly sealed, UV-filtered amber glass containers with PTFE-lined caps. For larger volumes, stainless steel tanks are suitable.[1] | To prevent moisture ingress, protect from light, and ensure chemical compatibility. |

| Handling | In a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).[1] | To mitigate risks associated with inhalation of vapors and accidental contact. |

Quantitative Stability Data

As of the date of this guide, comprehensive, publicly available quantitative time-course stability data for this compound under various storage conditions is limited. Manufacturers typically provide a warranty period (e.g., one year from the date of shipment) for unopened containers stored under recommended conditions. For critical applications, it is strongly advised that users perform their own stability studies to determine the shelf life of the material for their specific storage conditions and usage patterns.

The following table is a template that can be used to record experimentally determined stability data.

Table 2: Template for Quantitative Stability Data of this compound

| Storage Condition | Time Point (Months) | Purity (%) | Appearance | HCl Content (ppm) |

| 2-8°C, <10% RH, Inert Atmosphere | 0 | |||

| 3 | ||||

| 6 | ||||

| 12 | ||||

| 25°C, 60% RH | 0 | |||

| 1 | ||||

| 3 | ||||

| 6 | ||||

| 40°C, 75% RH (Accelerated) | 0 | |||

| 1 | ||||

| 3 |

Experimental Protocols for Stability Assessment

To generate quantitative stability data, a validated stability-indicating analytical method is required. Gas chromatography is a suitable technique for this purpose.

Experimental Workflow for a Stability Study

References

The Genesis of a Key Organosilicon Reagent: A Historical and Technical Overview of Chloromethyltrimethylsilane

An in-depth exploration of the discovery and developmental milestones of chloromethyltrimethylsilane, offering insights for researchers, scientists, and professionals in drug development.

The journey of this compound, a pivotal reagent in organic synthesis, is deeply rooted in the broader history of organosilicon chemistry. From the initial synthesis of the first organosilane compound to the targeted development of functionalized silanes, its discovery was a significant step forward, enabling a wide array of chemical transformations. This technical guide delves into the historical context of its discovery, details the pioneering experimental work, and presents the evolution of its synthesis.

A New Frontier in Organometallic Chemistry

The field of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts first synthesized tetraethylsilane.[1][2][3][4][5] This breakthrough laid the groundwork for a new class of chemical compounds. However, it was the extensive and systematic work of Frederic S. Kipping in the early 20th century that truly advanced the field.[2][3][5] Kipping's use of Grignard reagents to form silicon-carbon bonds opened the door for the synthesis of a variety of organosilanes and laid the foundation for the future silicone industry.[3][5] A significant industrial leap occurred in the 1940s with the development of the "direct process" by Eugene G. Rochow and Richard Müller, which allowed for the large-scale production of methylchlorosilanes.[2][4]

The Emergence of this compound

Against this backdrop of burgeoning interest in organosilicon compounds, the mid-20th century saw the first synthesis of this compound.[6] This halogenated organosilicon compound was first prepared in 1946 by Frank C. Whitmore and Leo H. Sommer.[7] Their initial method involved the photochlorination of tetramethylsilane (B1202638) using sulfuryl chloride in the presence of a catalyst. A year later, in 1947, the same research group published an alternative synthesis route utilizing a Grignard reagent.[7] These seminal contributions marked the formal discovery and availability of this compound for broader chemical use.

Evolution of Synthetic Methodologies

Since its initial discovery, several methods for the synthesis of this compound have been developed, each with its own set of advantages and limitations. The primary approaches have centered around the chlorination of tetramethylsilane and reactions involving Grignard reagents.

| Method | Precursors | Reagents/Conditions | Reported Yield | Year | Key Researchers |

| Photochlorination | Tetramethylsilane | Sulfuryl chloride, benzoyl peroxide, carbon tetrachloride (solvent), UV light | - | 1946 | Whitmore, Sommer |

| Grignard Reaction | Dimethylchloromethylchlorosilane | Methylmagnesium bromide, ether (solvent) | - | 1947 | Whitmore, Sommer |

| Grignard Reaction | Dimethylchloromethylchlorosilane | Methylmagnesium chloride | 65% | 1949 | Roedel |

| Gas-Phase Photochlorination | Tetramethylsilane, Isopentane | Chlorine gas, UV or visible light | 82% | 2000 | Research Center Of Organic Synthetic Engineering Chinese Academy Of Sciences, et al. |

Detailed Experimental Protocols

For researchers seeking to replicate or adapt these foundational experiments, the following protocols provide a detailed guide to the key synthetic methods.

This method relies on the free-radical chlorination of tetramethylsilane.

Experimental Workflow:

Diagram of the Photochlorination Synthesis Workflow.

Methodology:

-

A mixture of tetramethylsilane, sulfuryl chloride, and a catalytic amount of benzoyl peroxide is dissolved in carbon tetrachloride.

-

The reaction mixture is heated to reflux while being irradiated with ultraviolet light.

-

The reaction is monitored for the consumption of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product, this compound, is isolated from the reaction mixture by fractional distillation.

This approach offers an alternative route using a pre-functionalized chlorosilane.

Experimental Workflow:

Diagram of the Grignard Reaction Synthesis Workflow.

Methodology:

-

Methylmagnesium bromide is prepared in anhydrous ether from magnesium turnings and methyl bromide.

-

A solution of dimethylchloromethylchlorosilane in anhydrous ether is prepared in a separate reaction vessel.

-

The Grignard reagent is added dropwise to the stirred solution of the chlorosilane at a controlled temperature.

-

After the addition is complete, the reaction mixture is typically stirred for an additional period to ensure complete reaction.

-

The reaction is quenched by the slow addition of a dilute acid.

-

The organic layer is separated, washed, and dried over an anhydrous salt (e.g., magnesium sulfate).

-

The final product is obtained by fractional distillation of the dried organic phase.

Conclusion

The discovery and subsequent development of synthetic routes to this compound by pioneers like Whitmore and Sommer were critical advancements in organosilicon chemistry. These early methods, born out of a period of intense exploration in the field, have paved the way for the widespread use of this versatile reagent in modern organic synthesis, including in the pharmaceutical and materials science industries. The foundational experimental work continues to be relevant, providing a basis for further innovation in the synthesis and application of functionalized organosilanes.

References

- 1. Organosilicon development history [sbfchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. History of organic silicon development-IOTA [phenylsilicone.com]

- 4. longdom.org [longdom.org]

- 5. Organosilicon chemistry - Wikipedia [en.wikipedia.org]

- 6. guidechem.com [guidechem.com]

- 7. CN1095469C - Process and equipment for preparing chloromethyl trimethylsilane by gas-phase optical chlorinating reaction - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocol for the Silylation of Primary Alcohols with Chloromethyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the functionalization of primary alcohols as their (chloromethyl)trimethylsilyl ethers using chloromethyltrimethylsilane. This process is distinct from standard alcohol protection, as the resulting silyl (B83357) ether contains a reactive chloromethyl group, which can serve as a handle for further synthetic transformations. This method is valuable for synthesizing bifunctional molecules where a hydroxyl group is converted into a latent electrophilic site. These application notes include the reaction mechanism, a summary of reaction conditions, and a detailed experimental procedure.

Introduction

The silylation of alcohols is a cornerstone of modern organic synthesis, primarily for the protection of hydroxyl groups. Standard reagents like trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) are used to install stable silyl ethers that are inert to many reaction conditions.[1] In contrast, this compound, (Me)₃SiCH₂Cl, serves a different strategic purpose. The reaction of an alcohol with this compound affords a (chloromethyl)trimethylsilyl ether. The resulting product is not merely a protected alcohol but a bifunctional intermediate possessing a reactive C-Cl bond, making it a versatile building block for subsequent elaboration.

Reaction Mechanism and Principles

The formation of a (chloromethyl)trimethylsilyl ether proceeds via a nucleophilic attack of the primary alcohol on the silicon atom of this compound. This reaction is analogous to other silyl ether formations and is typically facilitated by a tertiary amine base, such as triethylamine (B128534) or pyridine.[2] The base serves two critical roles: it deprotonates the alcohol to form a more nucleophilic alkoxide and neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.[2][3] The overall transformation is an SN2-type substitution at the silicon center.[3]

Due to the steric accessibility of primary alcohols, they react more readily than secondary or tertiary alcohols, allowing for a degree of selectivity in polyhydroxylated compounds. The reaction is typically performed under anhydrous conditions to prevent the hydrolysis of the chlorosilane reagent.

Experimental Data

While specific quantitative data for a wide range of primary alcohols with this compound is not extensively documented in readily available literature, the reaction conditions can be generalized from standard silylation procedures. The following table outlines typical conditions for a representative substrate.

| Substrate (1.0 eq.) | Silylating Agent (1.1-1.5 eq.) | Base (1.2-2.0 eq.) | Solvent | Temperature (°C) | Time (h) |

| Primary Alcohol (e.g., 1-Butanol) | This compound | Triethylamine | Dichloromethane (B109758) (DCM) | 0 to 25 | 2 - 12 |

Detailed Experimental Protocol

This protocol describes a general procedure for the silylation of a primary alcohol using this compound.

Materials:

-

Primary alcohol substrate

-

This compound

-

Triethylamine (Et₃N), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary alcohol (1.0 equivalent).

-

Dissolve the alcohol in anhydrous dichloromethane (to a concentration of 0.1-0.5 M).

-

Cool the solution to 0 °C using an ice bath.

-

-

Addition of Reagents:

-

To the stirred solution, add anhydrous triethylamine (1.5 equivalents).

-

Slowly add this compound (1.2 equivalents) dropwise via syringe. Maintain the temperature at 0 °C during the addition.

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

-

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel or by distillation under reduced pressure, depending on the physical properties of the product.

-

Visual Workflow

References

Application Notes and Protocols: Protection of Secondary Amines with 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of complex molecules, particularly in pharmaceutical and materials science research, the selective protection of reactive functional groups is a critical step. The amino group, being nucleophilic and basic, often requires protection to prevent unwanted side reactions. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a versatile protecting group for amines, offering stability under a range of conditions and straightforward removal when needed. This document provides detailed application notes and protocols for the protection of secondary amines using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a non-nucleophilic base.

The SEM protecting group is stable in various environments, including the presence of bases, reducing agents, organometallic reagents, oxidizing agents, and mild acids.[1] This stability makes it a valuable tool in multi-step organic synthesis.

Reaction Principle

The protection of a secondary amine with SEM-Cl proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbon of the chloromethyl group in SEM-Cl. A non-nucleophilic base is employed to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the formation of the SEM-protected amine. The use of a sterically hindered, non-nucleophilic base is crucial to prevent it from competing with the secondary amine in reacting with SEM-Cl.[2][3]

Diagram of the Protection Reaction

Caption: General scheme for the protection of a secondary amine.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the SEM protection of various secondary amines. Please note that yields are highly substrate-dependent and may require optimization.

| Substrate (Secondary Amine) | Non-Nucleophilic Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Imidazole | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (B109758) (DCM) | Room Temperature | 4 | 95 | Fictional Example |

| Pyrrolidine | Triethylamine (TEA) | Tetrahydrofuran (THF) | 0 to Room Temperature | 6 | 92 | Fictional Example |

| Indole | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 0 | 2 | 88 | [1] |

| N-methylaniline | Proton Sponge | Acetonitrile (MeCN) | Room Temperature | 12 | 85 | Fictional Example |

Experimental Protocols

Protocol 1: General Procedure for SEM Protection of Secondary Amines using DIPEA

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Secondary amine

-

2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 equiv). Dissolve the amine in anhydrous DCM (concentration typically 0.1-0.5 M).

-

Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv) to the solution and stir for 5-10 minutes at room temperature. The steric hindrance of DIPEA makes it an effective proton scavenger without competing as a nucleophile.[2][3]

-

Addition of SEM-Cl: Cool the reaction mixture to 0 °C using an ice bath. Slowly add SEM-Cl (1.2 - 1.5 equiv) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure SEM-protected secondary amine.

Protocol 2: SEM Protection of N-Heterocycles using Sodium Hydride

This protocol is suitable for less nucleophilic secondary amines, such as those within heterocyclic systems like indoles or imidazoles.

Materials:

-

N-heterocyclic secondary amine (e.g., indole)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

-

Anhydrous dimethylformamide (DMF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of Sodium Hydride: In a dry round-bottom flask under an inert atmosphere, suspend NaH (1.2 equiv) in anhydrous DMF.

-

Amine Deprotonation: Cool the NaH suspension to 0 °C. Dissolve the N-heterocyclic secondary amine (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation.

-

Addition of SEM-Cl: Add SEM-Cl (1.1 equiv) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x).

-

Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography to yield the desired SEM-protected heterocycle.